Oxolane-3-carboximidamide
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Overview
Description
Oxolane-3-carboximidamide, also known as (dihydrofuran-3(2H)-ylidene)methanediamine hydrochloride, is a compound with the molecular formula C5H10N2O. It is a heterocyclic compound containing an oxolane ring, which is a five-membered ring with one oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of oxolane-3-carboximidamide can be achieved through several methods. One common approach involves the deoxygenative hydroboration of carboxamides, which is a versatile and selective synthetic approach to amines . This method is advantageous due to its mild reaction conditions and high selectivity. Industrial production methods for this compound typically involve the use of high-quality reference standards to ensure accurate results .
Chemical Reactions Analysis
Oxolane-3-carboximidamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Common reagents used in these reactions include hydroboration agents, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the N’-hydroxy group can lead to the formation of the parent this compound.
Scientific Research Applications
Oxolane-3-carboximidamide has a wide range of scientific research applications. In the field of chemistry, it is used as a reactant in the preparation of sulfoximine-substituted pyrimidines, pyrazoles, and isoxazoles via heterocyclization reactions . In biology and medicine, it shows promise in drug development due to its unique chemical structure, which can be leveraged to create novel therapeutic agents. Additionally, it is utilized in the health food industry for the development of functional carbohydrates with potential health benefits.
Mechanism of Action
The mechanism of action of oxolane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s structure, featuring a five-membered ring with a hydroxyl group and a carboximidamide functional group, allows it to participate in various chemical reactions, including hydrolysis and condensation. These interactions can lead to the modulation of biochemical pathways, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Oxolane-3-carboximidamide can be compared with other similar compounds, such as N’-hydroxythis compound. Both compounds share a similar oxolane ring structure, but differ in their functional groups. . The unique combination of functional groups in this compound makes it distinct and valuable for specific research purposes.
Biological Activity
Oxolane-3-carboximidamide, also known as this compound hydrochloride, is a synthetic compound that belongs to the class of carboximidamides. Its unique five-membered ring structure, derived from tetrahydrofuran, along with the carboximidamide functional group, positions it as a compound of interest in various biological and chemical research applications. This article delves into its biological activity, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Chemical Formula : C₅H₈ClN₃O
- Molecular Weight : 163.59 g/mol
- Functional Groups : Carboximidamide and oxolane ring
The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays and applications in drug development.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Initial research indicates potential interactions with receptors or enzymes that could modulate various biological pathways. However, comprehensive studies are still limited.
- Protein Binding : Interaction studies suggest that this compound may bind to specific proteins or enzymes, affecting their activity.
- Enzyme Inhibition : The compound may exhibit enzyme inhibitory properties due to the amidine group, which is known for its reactivity in biological systems.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tetrahydrofuran-2-carboximidamide | Similar oxolane ring structure | Differing functional groups affecting reactivity |
4-Chloro-N'-hydroxybenzene-1-carboximidamide | Aromatic ring structure | Potentially different biological activity |
N,N-Dimethylformamide | Amide functionality but lacks oxolane ring | Different solvent properties and applications |
This comparison highlights the distinctiveness of this compound in terms of its structural reactivity and potential biological activities not found in simpler derivatives.
Case Studies and Research Findings
While specific case studies on this compound are scarce due to its niche status as a research chemical, several studies involving related compounds provide insights into its potential applications.
- In Vitro Studies : Research indicates that compounds with similar functional groups exhibit significant enzyme inhibition properties. For example, tetrahydro-3-furancarboximidamide acetate has demonstrated enzyme inhibitory activity attributed to its amidine group.
- Pharmacological Profiles : Studies on related compounds have shown varying degrees of efficacy in modulating biological functions such as stress response and immune modulation. These findings suggest that this compound may exhibit similar pharmacological profiles if further investigated .
Future Directions for Research
Given the limited existing literature on this compound, future research should focus on:
- Detailed Mechanistic Studies : Investigating the specific interactions between this compound and target proteins or enzymes.
- In Vivo Assessments : Evaluating the pharmacokinetics and pharmacodynamics of the compound in biological models.
- Broader Applications : Exploring potential therapeutic applications in areas such as cancer treatment or metabolic disorders based on its structural properties.
Properties
IUPAC Name |
oxolane-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H3,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYMNMJOIQJRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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